4-fluoro-N'-(phenylacetyl)benzohydrazide
Description
4-Fluoro-N'-(phenylacetyl)benzohydrazide is a benzohydrazide derivative featuring a fluorine substituent at the para position of the benzene ring and a phenylacetyl group attached to the hydrazide nitrogen. Structurally, it belongs to the hydrazone family, characterized by the presence of the -NH-N=C- moiety, which enables coordination with metal ions and participation in diverse biological interactions. The fluorine atom enhances electron-withdrawing properties, influencing electronic transitions, binding affinities, and bioactivity.
Properties
IUPAC Name |
4-fluoro-N'-(2-phenylacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-13-8-6-12(7-9-13)15(20)18-17-14(19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTXHSIKRWYHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for 4-fluoro-N’-(phenylacetyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-(phenylacetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced forms, such as hydrazines or amines.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
4-fluoro-N’-(phenylacetyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The phenylacetyl group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Comparisons
The following table summarizes key structural and spectral differences between 4-fluoro-N'-(phenylacetyl)benzohydrazide and related benzohydrazides:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) and aromatic/heterocyclic substituents (e.g., pyridine) enhance ligand rigidity and metal-binding capacity. For example, the pyridine-4-yl group in Fe(III) complexes facilitates coordination via carbonyl oxygen, evidenced by IR absorption at 540 cm⁻¹ .
- Spectral Shifts: The UV-Vis λmax for Fe(III) complexes varies between 265–297 nm, depending on ligand geometry and metal-ligand charge transfer transitions. Free ligands typically show higher λmax (e.g., 297 nm) compared to complexes (265.6 nm) due to altered π→π* transitions .
- Thermal Stability: Compounds with methoxy/hydroxy groups (e.g., 4-hydroxy-3,5-dimethoxybenzylidene) exhibit higher melting points (~223°C), attributed to hydrogen bonding and crystallinity .
Metal Coordination Behavior
- Fe(III) Complexes: Form octahedral geometries with ligand-to-metal ratios of 1:1 or 1:2, as seen in Fe(C₁₃H₁₀FN₃O₂)Cl₃·2H₂O. Coordination occurs via carbonyl oxygen and azomethine nitrogen, confirmed by IR shifts (C=O: 1636 → 540 cm⁻¹) .
- V(V) Complexes: Adopt square-pyramidal structures, with kojic acid co-ligands enhancing insulin-mimetic activity through synergistic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
